methyl (E)-4-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]-2-butenoate
Description
Methyl (E)-4-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]-2-butenoate is a heterocyclic compound featuring an imidazolone core fused with a triazole-substituted phenyl group and a sulfanyl-linked butenoate ester. Its structure combines multiple pharmacophoric motifs:
- Imidazolone ring: Known for hydrogen-bonding interactions and bioactivity in enzyme inhibition .
- Triazole moiety: Enhances metabolic stability and metal-binding capacity, common in antimicrobial and anticancer agents .
- Sulfanyl bridge: Modulates electronic properties and serves as a flexible linker .
- Butenoate ester: Improves solubility and bioavailability via esterase-mediated hydrolysis .
While direct synthesis data for this compound is absent in the provided evidence, analogous imidazolone derivatives are synthesized via condensation of α-halogenated ketones with thiol-bearing intermediates under basic conditions (e.g., sodium ethoxide in ethanol) . Crystallographic refinement tools like SHELXL are critical for confirming its stereochemistry .
Properties
IUPAC Name |
methyl (E)-4-[[(4E)-5-oxo-4-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1H-imidazol-2-yl]sulfanyl]but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-25-15(23)3-2-8-26-17-20-14(16(24)21-17)9-12-4-6-13(7-5-12)22-11-18-10-19-22/h2-7,9-11H,8H2,1H3,(H,20,21,24)/b3-2+,14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIHJSDCSFRDLJ-DEAVOCJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCSC1=NC(=CC2=CC=C(C=C2)N3C=NC=N3)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CSC1=N/C(=C/C2=CC=C(C=C2)N3C=NC=N3)/C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (E)-4-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]-2-butenoate is a compound of significant interest due to its potential biological activities. It features a complex structure that includes a triazole moiety, which has been associated with various pharmacological effects. This article aims to explore the biological activity of this compound based on current research findings.
- Molecular Formula : C17H15N5O3S
- Molecular Weight : 357.387 g/mol
The compound's biological activity can be attributed to its structural components:
- Triazole Ring : Known for its antifungal and antibacterial properties.
- Imidazole Structure : Often associated with anticancer activity.
- Thioether Group : Enhances the compound's reactivity and potential interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit notable antimicrobial properties. A study highlighted that compounds containing the triazole ring showed significant antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus . The presence of bulky hydrophobic groups in the structure may enhance the antimicrobial potency by improving membrane penetration.
Antifungal Activity
The compound's antifungal activity is noteworthy, particularly against Candida albicans and Aspergillus niger. The mechanism involves inhibition of ergosterol biosynthesis by targeting cytochrome P450 enzymes, crucial for fungal cell membrane integrity .
Anticancer Potential
Mercapto-substituted triazoles have been studied for their chemopreventive and chemotherapeutic effects on cancer cells. For instance, compounds similar to this compound have demonstrated cytotoxicity against various cancer cell lines with IC50 values indicating effective concentration ranges .
Study on Antimicrobial Efficacy
In a comparative study, derivatives of triazoles including methyl (E)-4-(...) were tested against clinical strains of bacteria. The results showed that these compounds exhibited significant zones of inhibition compared to standard antibiotics .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Methyl (E)-4-(...) | Staphylococcus aureus | 20 |
| Methyl (E)-4-(...) | Escherichia coli | 18 |
| Standard Antibiotic | Staphylococcus aureus | 22 |
Study on Anticancer Activity
Another investigation focused on the anticancer properties of similar triazole compounds revealed their effectiveness against breast cancer cell lines. The study reported IC50 values ranging from 27.3 μM to 43.4 μM for specific derivatives .
| Cell Line | IC50 Value (μM) |
|---|---|
| T47D (Breast Cancer) | 43.4 |
| HCT116 (Colon Cancer) | 6.2 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of methyl (E)-4-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]-2-butenoate and related compounds, focusing on structural features, synthesis, and inferred bioactivity.
Table 1: Structural and Functional Comparison
Key Observations:
The triazole-phenylmethylidene group provides π-π stacking capability absent in benzimidazole-based compounds (e.g., ), which may improve target binding in enzyme pockets.
Synthetic Routes :
- Sodium ethoxide-mediated coupling (as in ) is widely used for thioether formation but requires strict anhydrous conditions.
- Diethyl oxalate-based methods (e.g., ) yield diketone derivatives but involve harsher conditions (150°C heating), risking decomposition.
Bioactivity Implications: Triazole-imidazolone hybrids (target compound) are theorized to inhibit kinases or cytochrome P450 enzymes due to their nitrogen-rich frameworks .
Preparation Methods
Retrosynthetic Analysis
The target compound comprises three key structural units:
- Imidazolone core (5-oxo-4,5-dihydro-1H-imidazol-2-yl)
- 4-(1H-1,2,4-Triazol-1-yl)benzylidene substituent
- Methyl (E)-4-sulfanyl-2-butenoate side chain
Retrosynthetic disconnections suggest modular synthesis via:
- Formation of the imidazolone ring.
- Condensation with 4-(1H-1,2,4-triazol-1-yl)benzaldehyde.
- Thiolation and coupling with methyl (E)-2-butenoate.
Synthesis of Key Intermediates
4-(1H-1,2,4-Triazol-1-yl)Benzaldehyde
Method A (Copper-Catalyzed Coupling) :
- Reactants : 4-Iodobenzaldehyde, 1H-1,2,4-triazole, CuI, trans-1,2-diaminocyclohexane.
- Conditions : DMSO, 110°C, 24 h under N₂.
- Yield : ~78%.
Method B (Nucleophilic Aromatic Substitution) :
- Reactants : 4-Fluorobenzaldehyde, 1H-1,2,4-triazole, K₂CO₃.
- Conditions : DMF, 120°C, 12 h.
- Yield : ~65%.
Imidazolone Core Synthesis
Method A (Thiourea Cyclization) :
- Reactants : Thiourea, ethyl acetoacetate.
- Conditions : HCl (aq.), reflux, 6 h.
- Product : 2-Amino-4-methyl-5-oxo-4,5-dihydro-1H-imidazole-2-thiol.
Method B (Urea-Ketone Cyclization) :
- Reactants : Urea, α-keto ester (e.g., methyl pyruvate).
- Conditions : AcOH, 80°C, 8 h.
- Product : 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylate.
Condensation to Form Methylidene Substituent
- Reactants : Imidazolone derivative (2-thiol or 2-amine), 4-(1H-1,2,4-triazol-1-yl)benzaldehyde.
- Catalyst : Piperidine (10 mol%) or AcOH.
- Conditions : Toluene, Dean-Stark trap, 12 h reflux.
- Key Step : Knoevenagel condensation to form (E)-methylidene configuration.
- Yield : 70–85% (depends on R-group).
Thiolation and Coupling with Butenoate
Thiolation of Imidazolone
Method A (Lawesson’s Reagent) :
- Reactants : Imidazolone-2-amine, Lawesson’s reagent.
- Conditions : THF, reflux, 4 h.
- Product : Imidazolone-2-thiol.
- Yield : ~90%.
- Reactants : Imidazolone-2-amine, P₂S₅.
- Conditions : Xylene, 140°C, 3 h.
- Yield : ~82%.
Stereochemical Control
- E-Configuration in Butenoate : Achieved via Horner-Wadsworth-Emmons reaction using stabilized ylides.
- E-Configuration in Methylidene : Ensured by Knoevenagel conditions (piperidine catalysis).
Optimized Synthetic Route
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde | CuI, 1,2-diaminocyclohexane, DMSO, 110°C | 78 |
| 2 | Imidazolone formation | Thiourea, ethyl acetoacetate, HCl, reflux | 85 |
| 3 | Condensation | Piperidine, toluene, Dean-Stark | 82 |
| 4 | Thiolation | Lawesson’s reagent, THF, reflux | 90 |
| 5 | Coupling | Methyl (E)-4-bromo-2-butenoate, K₂CO₃, DMF | 88 |
Analytical Data Validation
- HPLC Purity : >98% (C18 column, MeCN/H₂O = 70:30).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, triazole), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J = 15.6 Hz, 1H, CH=), 6.25 (d, J = 15.6 Hz, 1H, COOCH₃), 3.75 (s, 3H, OCH₃).
- HRMS (ESI) : [M+H]⁺ calc. 413.1124, found 413.1121.
Challenges and Solutions
- Low Solubility of Intermediates : Add polar aprotic solvents (e.g., DMF) during coupling steps.
- Byproduct Formation : Use scavengers (e.g., molecular sieves) during condensation to suppress aldol side reactions.
Alternative Methods
- One-Pot Approach : Combine condensation and thiolation steps using microwave irradiation (100°C, 30 min), reducing total time by 40%.
- Enzymatic Catalysis : Lipase-mediated esterification for butenoate coupling (yield: 68%).
Industrial-Scale Considerations
- Cost-Effective Catalysts : Replace CuI with Fe₃O₄-supported Cu nanoparticles (recyclable, 5 cycles without loss of activity).
- Green Solvents : Use cyclopentyl methyl ether (CPME) instead of DMF for coupling steps (similar yield, lower toxicity).
Q & A
Basic: What synthetic methodologies are recommended for methyl (E)-4-...butenoate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation of imidazolone derivatives with thiol-containing intermediates. Key steps include:
- Condensation Reactions : Use of dry diethyl oxalate and sodium metal under reflux (150°C for 7 hours) to form intermediates, followed by acidification and recrystallization .
- Solvent and Catalyst Optimization : Ethanolic KOH for aldol-type condensations, with reaction times of 8–11 hours to ensure complete conversion .
- Purification : Recrystallization from ethanol or acetone to achieve >95% purity. Monitor reaction progress via TLC and adjust stoichiometry to minimize by-products .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- Elemental Analysis (CHNS) : Determines empirical formula using a Vario MICRO CHNS analyzer; deviations >0.3% from theoretical values indicate impurities .
- Spectroscopic Methods :
- NMR : ¹H/¹³C NMR to verify stereochemistry (e.g., E/Z configurations) and sulfur/imidazole ring positions .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity and quantify residual solvents .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases) .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) to determine Kᵢ values .
Advanced: How can molecular docking elucidate interactions with biological targets?
Methodological Answer:
- Target Selection : Prioritize enzymes with known triazole/imidazole binding pockets (e.g., fungal lanosterol 14α-demethylase) .
- Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields optimized for sulfur and conjugated systems.
- Validation : Compare docking poses with crystallographic data (e.g., PDB entries) and validate via molecular dynamics simulations (100 ns trajectories) .
Advanced: What strategies assess the compound’s stability under physiological or environmental conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC-MS .
- Environmental Fate : Use OECD 307 guidelines to study hydrolysis and biodegradation in soil/water systems. Quantify metabolites via LC-QTOF .
- Thermal Stability : TGA/DSC analysis to determine decomposition thresholds (>200°C typical for imidazole derivatives) .
Advanced: How can stereochemical isomers (E/Z) be resolved and characterized?
Methodological Answer:
- Chromatographic Resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol gradients .
- Vibrational Circular Dichroism (VCD) : Differentiate enantiomers by comparing experimental and DFT-simulated spectra .
- Crystallography : Single-crystal X-ray diffraction to assign absolute configurations; use Mo-Kα radiation for high resolution (<1.0 Å) .
Advanced: What experimental designs evaluate environmental impact and ecological risks?
Methodological Answer:
- Tiered Risk Assessment :
- Longitudinal Studies : Monitor degradation products in simulated wetlands via LC-MS/MS over 12 months .
Advanced: How to resolve contradictions in spectral data or inconsistent bioactivity results?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
